molecular formula C18H15FN4O4 B2556267 N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537678-50-5

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2556267
CAS RN: 537678-50-5
M. Wt: 370.34
InChI Key: USFHKERSTLJPNM-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents, including a 4-fluorophenyl group, a 3-nitrophenyl group, and a methyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached at the specified positions. The presence of the nitro, methyl, and fluorophenyl groups would likely have significant effects on the compound’s chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorophenyl and nitrophenyl groups, for example, would likely make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Antidiabetic Potential

  • In Vitro Antidiabetic Screening : A study conducted by Lalpara et al. (2021) involved the synthesis of N-substituted dihydropyrimidine derivatives and their evaluation for in vitro antidiabetic activity. These compounds, including similar structures to N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, were tested using the α-amylase inhibition assay, indicating potential antidiabetic applications (Lalpara et al., 2021).

Antitubercular Activity

  • Novel Antitubercular Agents : Trivedi et al. (2010) synthesized a library of dihydropyrimidines and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Some compounds, structurally related to this compound, showed significant activity, highlighting their potential as new antitubercular agents (Trivedi et al., 2010).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Evaluation : Verma et al. (2022) synthesized novel pyrimidine derivatives clubbed with thiazolidinone, exhibiting antimicrobial properties against various bacterial and fungal strains. Additionally, certain derivatives showed potent anticancer activity against the HeLa Cervical cancer cell line. This indicates the broader biological potential of compounds like this compound (Verma et al., 2022).

Other Applications

  • Synthesis and Structural Analysis : Various studies have focused on the synthesis and characterization of dihydropyrimidine derivatives. These include exploration into their crystal structures, reaction mechanisms, and the development of novel synthesis methods. These studies contribute to understanding the chemical properties and potential applications of compounds like this compound in various scientific fields (Gein et al., 2018), (Elliott et al., 1998).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Future Directions

The study of new pyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks for the synthesis of pharmaceuticals . Further studies could explore the biological activity of this compound, or use it as a starting point for the synthesis of new drug candidates.

properties

IUPAC Name

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(25)20-10)11-3-2-4-14(9-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFHKERSTLJPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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